

# Verducatib in Bronchiectasis: A Comparative Analysis of Exacerbation Rate Data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |
|----------------------|------------|-----------|--|--|--|
| Compound Name:       | Verducatib |           |  |  |  |
| Cat. No.:            | B15579060  | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of **Verducatib**'s performance against competitor DPP-1 inhibitors in reducing exacerbation rates in patients with bronchiectasis, supported by available clinical trial data.

This guide provides a statistical analysis of exacerbation rates from clinical trials of **Verducatib** and its key competitors, focusing on the class of Dipeptidyl Peptidase I (DPP-1) inhibitors. While **Verducatib**'s Phase III trial is ongoing, available Phase II data is compared with data from competitor trials to offer an early insight into its potential therapeutic standing.

# **Executive Summary**

**Verducatib** (BI 1291583) is an investigational, oral, reversible inhibitor of Dipeptidyl Peptidase I (DPP-1) developed by Boehringer Ingelheim for the treatment of bronchiectasis. By inhibiting DPP-1, **Verducatib** aims to reduce the activity of neutrophil serine proteases (NSPs), which are key drivers of the inflammation and lung damage characteristic of bronchiectasis. The primary clinical goal is the reduction of pulmonary exacerbations.

This guide compares the available clinical trial data on exacerbation rates for **Verducatib** with its main competitors, Brensocatib (Insmed) and HSK31858 (Haisco), both of which are also DPP-1 inhibitors. It is important to note that the data for **Verducatib** is from a Phase II trial, while Brensocatib has completed Phase III trials and HSK31858 has Phase II data available.

# **Comparative Analysis of Exacerbation Rates**







The following table summarizes the key findings on the reduction of exacerbation rates from the clinical trials of **Verducatib** and its competitors.



| Drug (Trial<br>Name)                     | Phase                                                                            | Dosage                                             | Key Efficacy<br>Endpoint                   | Result vs.<br>Placebo                                                                           |
|------------------------------------------|----------------------------------------------------------------------------------|----------------------------------------------------|--------------------------------------------|-------------------------------------------------------------------------------------------------|
| Verducatib (BI<br>1291583)<br>(AIRLEAF®) | II                                                                               | 2.5 mg once<br>daily                               | Annualized Rate of Pulmonary Exacerbations | Adjusted Event<br>Rate Ratio: 0.68<br>(95% CI: 0.43 to<br>1.08)[1][2]                           |
| 5 mg once daily                          | Adjusted Event<br>Rate Ratio: 0.89<br>(95% CI: 0.63 to<br>1.26)[1][2]            |                                                    |                                            |                                                                                                 |
| 2.5 mg once<br>daily                     | Time to First Pulmonary Exacerbation                                             | Hazard Ratio:<br>0.66 (95% CI:<br>0.40 to 1.08)[2] |                                            |                                                                                                 |
| 5 mg once daily                          | Hazard Ratio:<br>0.71 (95% CI:<br>0.48 to 1.05)[2]                               |                                                    |                                            |                                                                                                 |
| Brensocatib<br>(ASPEN)                   | III                                                                              | 10 mg once daily                                   | Annualized Rate of Pulmonary Exacerbations | 21.1% risk<br>reduction<br>(Annualized rate:<br>1.015 vs. 1.286<br>for placebo;<br>p=0.0019)[4] |
| 25 mg once daily                         | 19.4% risk reduction (Annualized rate: 1.036 vs. 1.286 for placebo; p=0.0046)[4] |                                                    |                                            |                                                                                                 |
| 10 mg once daily                         | Time to First<br>Exacerbation                                                    | Hazard Ratio:<br>0.81 (95% CI:<br>0.70 to 0.95;    |                                            |                                                                                                 |



|                       |                                                                            | adjusted P=0.02)<br>[5] |                                            |                                                               |
|-----------------------|----------------------------------------------------------------------------|-------------------------|--------------------------------------------|---------------------------------------------------------------|
| 25 mg once daily      | Hazard Ratio:<br>0.83 (95% CI:<br>0.70 to 0.97;<br>adjusted P=0.04)<br>[5] |                         | _                                          |                                                               |
| HSK31858<br>(SAVE-BE) | II                                                                         | 20 mg once daily        | Annualized Rate of Pulmonary Exacerbations | 48% reduction (Annualized rate: 1.00 vs. 1.88 for placebo)[6] |
| 40 mg once daily      | 60% reduction (Annualized rate: 0.75 vs. 1.88 for placebo)[6]              |                         |                                            |                                                               |
| 20 mg once daily      | Incidence Rate<br>Ratio: 0.52 (95%<br>CI: 0.34-0.80;<br>p=0.0031)[7][8]    |                         |                                            |                                                               |
| 40 mg once daily      | Incidence Rate<br>Ratio: 0.41 (95%<br>CI: 0.26-0.66;<br>p=0.0002)[7][8]    | _                       |                                            |                                                               |

#### **Mechanism of Action: DPP-1 Inhibition**

DPP-1 inhibitors target the underlying inflammatory cascade in bronchiectasis.[9][10][11][12] [13] In the bone marrow, DPP-1 is essential for the activation of neutrophil serine proteases (NSPs) such as neutrophil elastase (NE), cathepsin G, and proteinase 3.[9][10][11][12][13] These NSPs, when released by neutrophils in the airways, contribute to mucus hypersecretion, inflammation, and tissue damage, leading to a vicious cycle of infection and exacerbations. By blocking DPP-1, **Verducatib** and other drugs in its class prevent the activation of these damaging enzymes, thereby reducing neutrophilic inflammation and potentially the frequency of exacerbations.[9][10][11][12][13]



Caption: Mechanism of DPP-1 inhibition in reducing airway inflammation and exacerbations.

# **Experimental Protocols**

#### **Verducatib: AIRLEAF® Trial (Phase II)**

- Design: A multinational, randomized, double-blind, placebo-controlled, parallel-group, dose-finding study.[14][15]
- Participants: Approximately 240 adults with a CT-confirmed diagnosis of bronchiectasis and a history of pulmonary exacerbations.[14][15]
- Intervention: Participants were randomized to receive placebo, or Verducatib at doses of 1 mg, 2.5 mg, or 5 mg once daily.[14][15]
- Duration: A treatment period of 24-48 weeks.[14][15]
- Primary Endpoint: The primary efficacy objective was to evaluate the dose–response relationship for the three oral doses of **Verducatib** versus placebo on the time to first pulmonary exacerbation up to Week 48.[14][15]

#### **Brensocatib: ASPEN Trial (Phase III)**

- Design: A global, randomized, double-blind, placebo-controlled study.[4]
- Participants: Patients aged 12-85 years with non-cystic fibrosis bronchiectasis and a history
  of at least two pulmonary exacerbations in the prior year for adults.[16]
- Intervention: Patients were randomized to receive once-daily Brensocatib (10 mg or 25 mg)
   or a matching placebo.[16]
- Duration: 52 weeks of treatment.[4][17]
- Primary Endpoint: The primary endpoint was the annualized rate of pulmonary exacerbations.[4][17]

### **HSK31858: SAVE-BE Trial (Phase II)**



- Design: A phase 2, multicentre, double-blind, randomised, placebo-controlled trial conducted in China.[7][8]
- Participants: 226 adult patients with bronchiectasis who had experienced at least two exacerbations in the preceding year.[7]
- Intervention: Participants were randomly assigned to receive either 20 mg HSK31858, 40 mg HSK31858, or placebo once daily.[7]
- Duration: 24 weeks.[7]
- Primary Endpoint: The primary endpoint was the frequency of exacerbations.[8]

## **Concluding Remarks**

The available data suggests that DPP-1 inhibitors as a class hold significant promise for reducing the frequency of exacerbations in patients with bronchiectasis. The Phase II results for **Verducatib** are encouraging, showing a numerical reduction in the risk of exacerbations, particularly at the 2.5 mg dose.[1][2] The Phase III data for Brensocatib provides a more definitive picture of the efficacy of this class of drugs, demonstrating a statistically significant reduction in exacerbation rates.[4][5][17] The Phase II results for HSK31858 also show a substantial reduction in exacerbation frequency.[6][7][8]

It is important to underscore that a direct head-to-head comparison of these drugs is not possible without comparative clinical trials. The ongoing Phase III trial for **Verducatib**, AIRTIVITY®, will be crucial in establishing its definitive efficacy and safety profile and its position relative to other therapies in the management of bronchiectasis. The results of this trial are eagerly awaited by the respiratory research community.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Validation & Comparative



- 1. researchgate.net [researchgate.net]
- 2. Cathepsin C (dipeptidyl peptidase 1) inhibition in adults with bronchiectasis: AIRLEAF, a
  phase II randomised, double-blind, placebo-controlled, dose-finding study PMC
  [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin C (dipeptidyl peptidase 1) inhibition in adults with bronchiectasis: AIRLEAF, a phase II randomised, double-blind, placebo-controlled, dose-finding study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Additional Positive Data from Pivotal ASPEN Study of Brensocatib in Patients with Bronchiectasis to be Presented at the 7th World Bronchiectasis Conference [prnewswire.com]
- 5. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 6. Breakthrough of DPP-1 Inhibitor in decreasing the exacerbation frequency of bronchiectasis (Lancet Respir Med) | EurekAlert! [eurekalert.org]
- 7. emjreviews.com [emjreviews.com]
- 8. Effects of the DPP-1 inhibitor HSK31858 in adults with bronchiectasis in China (SAVE-BE): a phase 2, multicentre, double-blind, randomised, placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dipeptidyl peptidase-1 inhibitors in bronchiectasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dipeptidyl peptidase 1 inhibitors for inflammatory respiratory diseases: mechanisms, clinical trials, and therapeutic prospects PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Dipeptidyl peptidase 1 inhibitors for inflammatory respiratory diseases: mechanisms, clinical trials, and therapeutic prospects [frontiersin.org]
- 13. Dipeptidyl peptidase-1 inhibitors in bronchiectasis PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. A Phase 2 randomised study to establish efficacy, safety and dosing of a novel oral cathepsin C inhibitor, BI 1291583, in adults with bronchiectasis: Airleaf - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atsjournals.org [atsjournals.org]
- 17. investor.insmed.com [investor.insmed.com]
- To cite this document: BenchChem. [Verducatib in Bronchiectasis: A Comparative Analysis of Exacerbation Rate Data]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15579060#statistical-analysis-of-exacerbation-rates-in-verducatib-vs-competitor-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com